1-(4-fluorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
CAS No.: 899948-82-4
Cat. No.: VC6551971
Molecular Formula: C19H16FN3O4S
Molecular Weight: 401.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899948-82-4 |
|---|---|
| Molecular Formula | C19H16FN3O4S |
| Molecular Weight | 401.41 |
| IUPAC Name | 1-(4-fluorophenyl)-2-(4-nitrophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C19H16FN3O4S/c20-15-5-3-14(4-6-15)19-18-2-1-11-21(18)12-13-22(19)28(26,27)17-9-7-16(8-10-17)23(24)25/h1-11,19H,12-13H2 |
| Standard InChI Key | WWEJOOKQEYCFTC-UHFFFAOYSA-N |
| SMILES | C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Characteristics
The compound’s IUPAC name, 1-(4-fluorophenyl)-2-(4-nitrophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine, reflects its intricate architecture. Key features include:
-
A pyrrolo[1,2-a]pyrazine bicyclic system, which combines pyrrole and pyrazine rings.
-
A 4-fluorophenyl group at position 1, introducing electron-withdrawing effects that modulate reactivity.
-
A 4-nitrobenzenesulfonyl group at position 2, contributing to steric bulk and potential hydrogen-bonding interactions.
Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₆FN₃O₄S | |
| Molecular Weight | 401.41 g/mol | |
| SMILES | C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)N+[O-] | |
| InChIKey | WWEJOOKQEYCFTC-UHFFFAOYSA-N | |
| Solubility | Not available |
The 4-nitrobenzenesulfonyl group enhances electrophilicity, potentially improving binding affinity in enzyme inhibition . Computational studies on analogous sulfonamide-containing compounds suggest moderate lipophilicity (clogP ≈ 2.5–3.5), which may influence blood-brain barrier permeability .
Computational Insights
Density functional theory (DFT) analyses of analogous compounds provide the following insights:
-
Electrostatic potential maps indicate electron-deficient regions near the nitro group, favoring interactions with nucleophilic residues in enzyme active sites .
-
Frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.5–5.0 eV) suggest moderate reactivity, aligning with stable drug-like properties .
Future Research Directions
-
Synthesis Optimization: Develop scalable routes using flow chemistry or biocatalytic methods.
-
Biological Profiling: Evaluate inhibitory activity against SIK2, PIM1, and other cancer-related kinases.
-
ADMET Studies: Predict absorption, distribution, and toxicity using in silico models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume